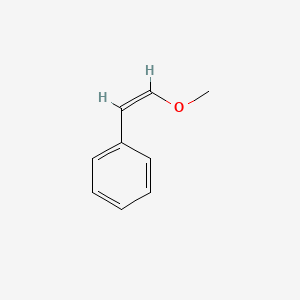![molecular formula C6H9NO2S B1174192 N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline CAS No. 15419-44-0](/img/structure/B1174192.png)
N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline is a chemical compound with the molecular formula C6H9NO2S It is known for its unique structure, which includes a cyclopentene ring attached to a carbaldehyde group and a 2,4-dinitrophenylhydrazone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline typically involves the reaction of cyclopent-1-enecarbaldehyde with 2,4-dinitrophenylhydrazine. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone derivative, which is then purified by recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The hydrazone moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cyclopent-1-enecarboxylic acid derivatives.
Reduction: Formation of cyclopent-1-enecarbaldehyde-(2,4-diaminophenylhydrazone).
Substitution: Formation of substituted hydrazone derivatives.
Scientific Research Applications
N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a diagnostic tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The nitro groups can also participate in redox reactions, affecting cellular oxidative stress pathways.
Comparison with Similar Compounds
Similar Compounds
- Cyclopent-1-enecarbaldehyde-(2,4-diaminophenylhydrazone)
- Cyclopent-1-enecarbaldehyde-(2,4-dinitrophenylhydrazone) derivatives
Uniqueness
N-[(E)-cyclopenten-1-ylmethylideneamino]-2,4-dinitroaniline is unique due to its combination of a cyclopentene ring and a 2,4-dinitrophenylhydrazone moiety. This structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
15419-44-0 |
|---|---|
Molecular Formula |
C6H9NO2S |
Molecular Weight |
0 |
Synonyms |
1-Cyclopentene-1-carbaldehyde (2,4-dinitrophenyl)hydrazone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (6E)-4-(2-methylpiperidin-1-yl)-2-phenyl-8-propan-2-yl-9,10-dihydro-5H-pyrimido[4,5-d]azocine-6-carboxylate](/img/new.no-structure.jpg)

